Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate
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Overview
Description
Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
The synthesis of Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate involves multiple steps. The synthetic route typically starts with the preparation of the core heterocyclic structures, followed by the introduction of functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
When compared to similar compounds, Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate stands out due to its unique structure and potential applications. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Pyranone derivatives: Used in various chemical and biological applications
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C21H22N4O4S/c1-10-6-12-11(2)9-21(3,4)25-17(12)13(7-10)16(19(25)28)23-24-20-22-18(27)14(30-20)8-15(26)29-5/h6-8,11,28H,9H2,1-5H3/b14-8-,24-23? |
InChI Key |
HQPVEMPURAMJSJ-ZHJXTTJKSA-N |
Isomeric SMILES |
CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C |
Canonical SMILES |
CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C |
Origin of Product |
United States |
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